N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
This compound features a bicyclo[2.2.1]heptane core modified with a 2-oxa (oxygen atom) bridge, 4,7,7-trimethyl substituents, and a 3-oxo group. The carboxamide at the 1-position is linked to a 2,3-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-11-7-6-8-13(12(11)2)19-14(20)18-10-9-17(5,15(21)22-18)16(18,3)4/h6-8H,9-10H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNFPJVIVKCVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C23CCC(C2(C)C)(C(=O)O3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, a complex organic compound, has garnered attention in pharmacology due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
- Molecular Formula : C18H23NO3
- Molar Mass : 301.38 g/mol
- Boiling Point : 477.2 ± 33.0 °C (predicted)
- Density : 1.196 ± 0.06 g/cm³ (predicted)
- pKa : 13.78 ± 0.70 (predicted)
The bicyclic framework of this compound enhances its binding affinity to various biological targets, suggesting potential therapeutic applications .
Pharmacological Potential
This compound exhibits several pharmacological activities:
- Thromboxane A2 (TxA2) Antagonism : Similar compounds in the oxabicyclo[2.2.1]heptane family have demonstrated potent TxA2 antagonistic activity, which is crucial for preventing platelet aggregation and thrombus formation . This suggests that this compound may also possess similar properties.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological systems:
- Binding Affinity : The presence of specific functional groups in the compound may enhance its interaction with enzymes or receptors involved in metabolic pathways.
Case Study 1: Antiplatelet Activity
In vitro studies have shown that related compounds can inhibit platelet aggregation induced by arachidonic acid and other agonists. For example, a related analog demonstrated an IC50 value of 7 nM against arachidonic acid-induced aggregation in human platelets . This suggests that this compound could potentially be developed as an antiplatelet agent.
Case Study 2: In Vivo Efficacy
In vivo studies on structurally similar compounds have indicated prolonged protective effects against induced death in animal models. For instance, a related compound showed extended protection from U-46,619-induced mortality in mice when administered orally at a dose of 0.2 mg/kg . This highlights the potential of this compound for therapeutic use.
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methylphenyl)-4,7,7-trimethylbicyclo[2.2.1]heptane | Similar bicyclic structure | Different substituents on the aromatic ring |
| N-(2-methoxyphenyl)-4-methylbicyclo[2.2.1]heptane | Bicyclic framework with methoxy substitution | Variation in functional groups affecting activity |
| N-(4-chlorophenyl)-4,7-dimethylbicyclo[2.2.1]heptane | Bicyclic structure with chlorine substituent | Potentially different biological activities |
This comparative analysis illustrates how modifications can influence biological activity while maintaining a core bicyclic structure.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Table 1: Key Structural and Physicochemical Differences
Notes:
- *Estimated logP based on analogues.
- Steric and electronic effects vary with substituent position and type. For example, 2,3-dimethylphenyl (target) creates greater steric hindrance than 2,4-dimethylphenyl .
- Halogenated derivatives (Cl, F) enhance polarity and may improve binding affinity in biological systems .
Functional Group Modifications
Table 2: Derivatives with Altered Core Functional Groups
Notes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
